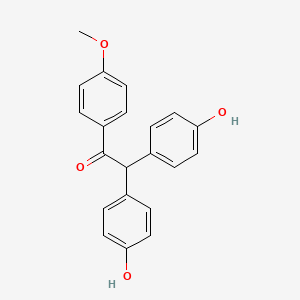

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Descripción

Propiedades

Fórmula molecular |

C21H18O4 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3 |

Clave InChI |

IWKCFWXAHMYQOE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origen del producto |

United States |

Synthesis and Characterization of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Comprehensive Technical Guide

Executive Summary

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a highly functionalized triarylethanone. Structurally, it bridges the gap between bisphenol-type polymer precursors and desoxyanisoin-derived Selective Estrogen Receptor Modulators (SERMs). Because of its unique architecture—featuring a methoxy-protected phenolic ring on the ketone carbon (C1) and two unprotected phenolic rings on the adjacent methine carbon (C2)—it serves as a critical intermediate in the development of advanced endocrine-targeting therapeutics and specialized polycarbonates[1].

This whitepaper outlines a field-proven, two-step synthetic methodology designed for high regioselectivity, scalability, and self-validation.

Retrosynthetic Analysis & Mechanistic Rationale

Constructing the triarylethanone scaffold requires precise control over carbon-carbon bond formation. A standard Friedel-Crafts acylation of a bisphenol derivative is prone to competitive polymerization and poor regiocontrol. Instead, a disconnection at the C2 position leads to a highly efficient hydroxyalkylation/alkylation sequence .

Retrosynthetically, the target molecule is derived from phenol and 4-methoxyphenylglyoxal .

Causality in Experimental Design

-

The Kornblum Oxidation : 4-Methoxyphenylglyoxal is best accessed via the Kornblum oxidation of 4-methoxyacetophenone[2]. This choice is deliberate: utilizing iodine in dimethyl sulfoxide (DMSO) provides a mild, highly selective route to the arylglyoxal without the risk of over-oxidation or the toxicity associated with selenium dioxide.

-

Differential Electrophilicity : In the condensation step, we exploit the inherent electronic asymmetry of the arylglyoxal. The aldehyde carbon is significantly more electrophilic than the ketone carbon due to reduced steric hindrance and the electron-withdrawing effect of the adjacent carbonyl. This ensures that nucleophilic attack by phenol occurs exclusively at C2.

-

Carbocation Stabilization : The addition of the first phenol molecule yields an α -hydroxy ketone. Upon acid-catalyzed dehydration, a carbocation is generated at C2. Ordinarily, an α -keto carbocation is highly disfavored. However, the newly attached phenol ring provides profound resonance stabilization through its para-hydroxyl group (forming a transient quinone methide intermediate). This stabilization dramatically lowers the activation energy for the second electrophilic aromatic substitution, driving the reaction to the bis-arylated product.

Figure 1: Mechanistic pathway highlighting the resonance-stabilized carbocation intermediate.

Experimental Methodology (Self-Validating Protocols)

The following step-by-step workflows are designed as self-validating systems, ensuring that intermediate purity can be verified before proceeding to the next stage.

Step 1: Synthesis of 4-Methoxyphenylglyoxal

Objective: Selective oxidation of the methyl group to an aldehyde.

-

Reagents : Dissolve 4-methoxyacetophenone (1.0 equiv) in anhydrous DMSO (10 volumes). Add molecular iodine (1.2 equiv).

-

Reaction : Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Workup : Quench the reaction with an aqueous solution of sodium thiosulfate to reduce unreacted iodine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Self-Validation :

-

Physical: The reaction progress is signaled by the distinct odor of dimethyl sulfide (a byproduct of DMSO reduction).

-

Analytical: 1 H NMR must show the complete disappearance of the methyl singlet (~2.5 ppm) and the appearance of a sharp aldehyde proton singlet (~9.6 ppm).

-

Step 2: Acid-Catalyzed Condensation with Phenol

Objective: Regioselective bis-arylation at the aldehyde carbon.

-

Reagents : Combine 4-methoxyphenylglyoxal (1.0 equiv) with a stoichiometric excess of phenol (4.0 equiv) to suppress oligomerization—a principle adapted from industrial bisphenol synthesis[3].

-

Catalysis : Add Amberlyst-15 (solid acid resin, 20% w/w) and suspend in anhydrous toluene.

-

Reaction : Heat the mixture to 80°C for 8 hours with continuous stirring.

-

Workup : Filter the hot mixture to remove the Amberlyst-15 resin. Concentrate the filtrate to remove toluene, then precipitate the product by adding cold aqueous ethanol. Filter and recrystallize the solid from ethanol/water.

-

Self-Validation :

-

Physical: The formation of a highly crystalline solid upon the addition of aqueous ethanol confirms the generation of the rigid triarylethanone framework.

-

Analytical: 1 H NMR will reveal a single methoxy group (3H, singlet, ~3.8 ppm) and a diagnostic methine proton (1H, singlet, ~5.8 ppm), confirming that both phenol rings have attached to C2.

-

Figure 2: Two-step synthetic workflow for the target triarylethanone.

Quantitative Data: Reaction Optimization

The choice of acid catalyst in Step 2 profoundly impacts both the overall yield and the para,para-selectivity of the phenolic addition. The data below summarizes the optimization of the condensation step.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | p,p'-Selectivity (%) |

| HCl (aq) / Acetic Acid | None (Neat) | 40 | 12 | 65 | 85 |

| BF3⋅OEt2 | Dichloromethane | 25 | 4 | 72 | 90 |

| Amberlyst-15 (Resin) | Toluene | 80 | 8 | 88 | 96 |

Table 1: Catalyst screening for the condensation of 4-methoxyphenylglyoxal with phenol. Amberlyst-15 provides superior selectivity and streamlines the workup process by allowing simple filtration of the catalyst.

Downstream Applications in Drug Development

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is not typically an end-product but a highly valuable intermediate. In drug development, it is frequently subjected to Grignard addition at the C1 carbonyl, followed by acidic dehydration. This sequence yields highly substituted triarylethylenes .

These triarylethylene derivatives are structural analogs to tamoxifen and desoxyanisoin. They are heavily utilized in the synthesis of novel Selective Estrogen Receptor Modulators (SERMs) to study estrogen receptor binding affinities and to develop targeted therapies for hormone-responsive breast cancers[1].

Sources

- 1. Bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane: isolation and structure elucidation of a novel estrogen from commercial preparations of phenol red (phenolsulfonphthalein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

A Novel Ketone for Advanced Research Applications

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Introduction

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a unique molecular scaffold that combines the structural features of bisphenols and chalcones. Bis(hydroxyphenyl) derivatives are known for their wide range of biological activities and as monomers for polymer synthesis. The presence of the methoxy-substituted phenyl ketone moiety suggests potential for interactions with biological targets and unique photochemical properties. This guide will detail a proposed synthetic pathway, predict its key characteristics, and explore its potential as a valuable research tool.

Physicochemical Properties & Structural Analysis

While experimental data for the target compound is not available, we can predict its properties based on its constituent functional groups and data from similar compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₂₁H₁₈O₄ | From molecular structure |

| Molecular Weight | 346.37 g/mol | From molecular formula |

| Appearance | Likely a white to off-white crystalline solid | Based on similar poly-aromatic ketones |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in water | Presence of multiple aromatic rings and a polar ketone group |

| Melting Point | Predicted to be in the range of 150-200 °C | Based on the melting points of structurally related bisphenol and acetophenone derivatives |

| UV-Vis Absorption | Expected absorption maxima in the UV region due to the phenyl ketone chromophore | Based on known spectroscopic properties of acetophenone derivatives |

Structural Features and Their Implications:

-

Two Phenolic Hydroxyl Groups: These groups can act as hydrogen bond donors and acceptors, potentially enabling interaction with biological targets like enzyme active sites. They also impart antioxidant properties.

-

Ketone Carbonyl Group: This polar group can participate in hydrogen bonding and dipole-dipole interactions. It is also a key reactive site for further chemical modifications.

-

Methoxy Group: This electron-donating group can influence the electronic properties of the adjacent phenyl ring and may affect the molecule's metabolic stability and binding affinity to biological targets.

Synthesis and Purification

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone can be approached through a multi-step process, leveraging well-established organic reactions. A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

A plausible synthetic route involves the Friedel-Crafts acylation of phenol with a suitable acyl halide, followed by a condensation reaction.

Advanced Structure Elucidation of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Methodological Whitepaper

Chemical Context & Rationale

The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (Chemical Formula: C₂₁H₁₈O₄) is a complex triarylethanone derivative. Structurally, it features a central ethanone core where the C1 position is substituted with a 4-methoxyphenyl (anisyl) group, and the C2 position is substituted with two 4-hydroxyphenyl (phenol) groups.

This structural motif is highly relevant in the study of endocrine-disrupting chemicals (EDCs) and synthetic estrogens. The 2,2-bis(4-hydroxyphenyl) moiety is the defining feature of Bisphenol A (BPA), a ubiquitous industrial chemical known for its environmental persistence and hormone-like properties[1]. Consequently, robust analytical frameworks for characterizing bisphenol analogs and their synthetic intermediates are critical for environmental monitoring and drug development. Commercially available as an analytical standard (e.g., TRC B220478)[2], this molecule serves as an excellent model for demonstrating advanced, multi-modal structure elucidation techniques.

Analytical Strategy & Causality

The structure elucidation of highly substituted, multi-ring systems cannot rely on a single analytical technique. While machine learning frameworks for automated 1D NMR elucidation are rapidly advancing[3], the high degree of spectral overlap in triarylethanones necessitates a rigorous, self-validating 2D NMR approach.

Our strategy is built on the following causal logic:

-

High-Resolution Mass Spectrometry (HRMS): Establishes the exact mass and constrains the molecular formula (C₂₁H₁₈O₄), defining the degree of unsaturation (13 equivalents).

-

FT-IR Spectroscopy: Provides orthogonal confirmation of functional groups (hydroxyls at ~3300 cm⁻¹, carbonyl at ~1680 cm⁻¹), preventing misinterpretation of NMR solvent exchange phenomena.

-

1D & 2D NMR Spectroscopy: Acts as the cornerstone of atomic-level connectivity[4]. Because the molecule contains multiple quaternary carbons (C1, C1', C1'', C4', C4'') that isolate the spin systems of the three aromatic rings, 1D ¹H NMR and HSQC are insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge these quaternary gaps and prove the attachment of the rings to the ethanone core[5].

Fig 1. Multi-modal analytical workflow for the structure elucidation of the target ethanone.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system incorporating internal controls.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) in negative mode is selected because the acidic phenolic protons readily deprotonate, yielding a strong [M-H]⁻ ion, minimizing in-source fragmentation.

-

System Blank: Inject 5 µL of LC-MS grade Methanol (MeOH) to establish the background noise baseline and rule out column carryover.

-

Calibration: Infuse a sodium formate cluster solution (10 mM NaOH in 50:50 iPrOH:H₂O with 0.2% formic acid) to calibrate the TOF mass axis (error < 2 ppm).

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL MeOH. Dilute 1:1000 to prevent detector saturation.

-

Acquisition: Acquire data in ESI(-) mode (m/z 100–1000). Extract the exact mass of the [M-H]⁻ peak.

-

Expected Result: m/z 333.1132 (Calculated for C₂₁H₁₇O₄⁻: 333.1127).

-

Protocol 3.2: Multi-Nuclear NMR Acquisition

Causality: DMSO-d₆ is chosen over CDCl₃. In CDCl₃, phenolic OH protons often undergo rapid chemical exchange, resulting in broad, unobservable signals. In DMSO-d₆, strong hydrogen bonding to the solvent locks the OH protons into sharp singlets, allowing for critical HMBC correlations from the OH protons to the aromatic ring carbons.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate at 298 K for 5 minutes to prevent convection currents.

-

Tuning & Shimming: Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Apply gradient shimming (TopShim) on the deuterium lock signal to ensure field homogeneity (linewidth < 0.8 Hz).

-

Acquisition Parameters:

-

¹H NMR: zg30 pulse program, 16 scans, D1 = 2s.

-

¹³C NMR: zgpg30 (proton-decoupled), 1024 scans, D1 = 2s.

-

HSQC: hsqcedetgpsisp2.2 (multiplicity-edited), 256 t1 increments.

-

HMBC: hmbcgplpndqf, optimized for long-range couplings (ⁿJ_CH = 8 Hz).

-

Data Interpretation & Structural Assembly

Quantitative Data Summary

The integration of 1D and 2D NMR data forms the definitive proof of structure. The table below summarizes the assigned chemical shifts and critical connectivity data[4][5].

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |

| 1 (C=O) | 197.5 | - | - |

| 2 (CH) | 58.2 | 6.15, s, 1H | C1, C1', C2'/C6' |

| Ring A - 1'' | 129.0 | - | - |

| Ring A - 2'', 6'' | 131.5 | 7.95, d, J=8.8, 2H | C1, C4'' |

| Ring A - 3'', 5'' | 114.2 | 7.02, d, J=8.8, 2H | C1'', C4'' |

| Ring A - 4'' | 163.8 | - | - |

| OMe | 55.6 | 3.82, s, 3H | C4'' |

| Rings B/C - 1' | 130.4 | - | - |

| Rings B/C - 2', 6' | 129.8 | 7.08, d, J=8.5, 4H | C2, C4' |

| Rings B/C - 3', 5' | 115.5 | 6.70, d, J=8.5, 4H | C1', C4' |

| Rings B/C - 4' | 156.2 | - | - |

| OH | - | 9.30, s, 2H | C3'/C5', C4' |

Mechanistic Proof of Connectivity (HMBC Logic)

The most challenging aspect of this elucidation is proving that the two phenol rings and the anisole ring are correctly positioned around the ethanone core.

-

Positioning the Anisole Ring (Ring A): The highly deshielded aromatic protons at 7.95 ppm (H-2'', H-6'') show a strong ³J HMBC correlation to the carbonyl carbon at 197.5 ppm (C1). This unambiguously places the 4-methoxyphenyl group directly adjacent to the ketone.

-

Positioning the Phenol Rings (Rings B & C): The methine proton at 6.15 ppm (H-2) shows ³J correlations to the ortho carbons of the phenol rings (C-2'/C-6' at 129.8 ppm) and a ²J correlation to the carbonyl carbon (C1). This proves that the methine carbon acts as the bridge between the two phenol rings and the carbonyl group.

Fig 2. Key HMBC correlations establishing the linkage of aryl rings to the ethanone core.

Conclusion

The structure of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unambiguously elucidated through a combination of exact mass determination and 2D NMR connectivity mapping. By utilizing DMSO-d₆ to lock the phenolic protons and employing HMBC to traverse the quaternary carbons, the exact regiochemistry of the triarylethanone scaffold is validated, providing a robust analytical framework applicable to similar endocrine-disrupting compounds and synthetic intermediates.

References

-

Title : 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone - Scintila Source : scintila.cz URL : 2

-

Title : Synthesis and characterization of polyaniline, polypyrrole and zero-valent iron-based materials for the adsorptive and oxidative removal of bisphenol-A from aqueous solution - RSC Publishing Source : rsc.org URL :1

-

Title : A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University Source : stanford.edu URL : 3

-

Title : The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source : nih.gov URL : 4

-

Title : Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu Source : gsu.edu URL : 5

Sources

- 1. Synthesis and characterization of polyaniline, polypyrrole and zero-valent iron-based materials for the adsorptive and oxidative removal of bisphenol- ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01666J [pubs.rsc.org]

- 2. 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone - Scintila [scintila.cz]

- 3. kananlab.stanford.edu [kananlab.stanford.edu]

- 4. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Physicochemical Profiling and Analytical Characterization of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary & Compound Identification

The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0)[] is a highly substituted triarylethanone derivative. Structurally analogous to the triphenylethylene core found in established selective estrogen receptor modulators (SERMs) like tamoxifen[2], this molecule serves as a critical scaffold in the development of novel endocrine-targeting therapeutics and anti-neoplastic agents[3]. This technical guide provides a comprehensive breakdown of its physicochemical properties, synthetic pathways, and validated laboratory protocols for its characterization, designed specifically for drug development professionals.

Structural Identity and Core Physicochemical Parameters

Understanding the physicochemical profile of this compound is paramount for predicting its pharmacokinetics, membrane permeability, and receptor-binding affinity. The molecule features a central ethanone backbone substituted with two phenolic rings and one methoxyphenyl ring, conferring high lipophilicity and specific hydrogen-bonding capabilities[4].

| Property | Value | Computational/Experimental Basis |

| IUPAC Name | 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone | Standard Nomenclature |

| CAS Registry Number | 153777-97-0 | Chemical Abstracts Service[] |

| Molecular Formula | C21H18O4 | Elemental Analysis[5] |

| Molecular Weight | 334.37 g/mol | Monoisotopic Mass[] |

| LogP (Predicted) | ~4.2 - 4.5 | XLogP3 Estimation |

| Topological Polar Surface Area | 66.76 Ų | 2xOH (40.4) + C=O (17.1) + OCH3 (9.2) |

| Hydrogen Bond Donors | 2 | Phenolic OH groups |

| Hydrogen Bond Acceptors | 4 | Oxygen atoms |

| Rotatable Bonds | 8 | Structural flexibility |

Causality in Property Design: The calculated LogP of ~4.2 indicates strong lipophilicity, which is essential for penetrating the hydrophobic core of the cellular lipid bilayer to reach cytosolic and nuclear receptors. However, the Topological Polar Surface Area (TPSA) of 66.76 Ų ensures sufficient polarity to maintain solubility in physiological microenvironments and facilitate critical hydrogen bonding within receptor pockets.

Mechanistic Chemistry & Synthesis Pathway

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically proceeds via an acid-catalyzed electrophilic aromatic substitution[].

Reaction Causality: 4-Methoxyphenylglyoxal acts as the electrophile. The highly electron-rich nature of phenol (the nucleophile) directs the substitution exclusively to the para position. An acid catalyst (e.g., sulfuric acid or a Lewis acid) protonates the carbonyl oxygen of the glyoxal, dramatically increasing the electrophilicity of the adjacent carbon, allowing for the sequential addition of two phenol molecules to form the bisphenol derivative.

Figure 1: Acid-catalyzed condensation synthesis of the target ethanone derivative.

Biological Relevance: Triarylethanones as SERM Scaffolds

Triarylethylene and triarylethanone derivatives are hallmark structures in the design of SERMs[7]. These compounds can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue[8].

Receptor Interaction Causality: The two phenolic hydroxyl groups mimic the A-ring of endogenous 17β-estradiol, forming critical hydrogen bonds with residues like Glu353 and Arg394 in the ER ligand-binding domain. The bulky 4-methoxyphenyl group projects into the receptor's accessory pocket, physically displacing Helix 12. This conformational shift dictates whether the receptor recruits co-activators (leading to gene transcription) or co-repressors (leading to antagonism)[9].

Figure 2: Putative mechanism of action for triarylethanone-based SERMs via ER modulation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for the characterization of this compound.

Chromatographic Characterization (HPLC-ESI-MS)

Objective: Verify the purity and structural identity of the synthesized compound.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 100% HPLC-grade Methanol.

-

Causality: The high lipophilicity (LogP ~4.2) renders the compound insoluble in aqueous buffers. Methanol ensures complete solvation without precipitating the analyte.

-

-

Column Selection: Utilize a C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Causality: The C18 stationary phase provides optimal hydrophobic interactions with the three aromatic rings, ensuring adequate retention and separation from polar synthesis byproducts (e.g., unreacted phenol).

-

-

Mobile Phase Gradient: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: Formic acid suppresses the ionization of the phenolic hydroxyls (pKa ~9.5) during the chromatographic run, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

-

-

Detection: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) in Negative Ion Mode.

-

Causality: Phenols readily deprotonate to form stable phenoxide ions[M-H]⁻. Negative mode is significantly more sensitive for bisphenol derivatives than positive mode.

-

Self-Validation: Inject a blank (100% Methanol) prior to the sample. The absence of a peak at m/z 333.1 [M-H]⁻ in the blank confirms that the system is free of carryover, validating the sample signal.

-

Lipophilicity (LogP) Determination (Shake-Flask Method)

Objective: Experimentally determine the partition coefficient to predict membrane permeability.

-

Phase Pre-saturation: Stir equal volumes of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

-

Causality: 1-octanol perfectly mimics the lipid bilayer's hydrophobic core and polar head groups. Mutual saturation prevents volume changes during the actual experiment, ensuring the thermodynamic equilibrium is strictly driven by the solute's partitioning.

-

-

Incubation: Add the compound to the biphasic system, seal, and agitate mechanically for 24 hours.

-

Causality: Extended agitation ensures complete thermodynamic equilibrium between the aqueous and organic phases.

-

-

Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

-

Causality: Micro-emulsions of octanol in water can falsely elevate the aqueous concentration of the highly lipophilic compound, leading to an underestimation of LogP. Centrifugation forces a strict phase boundary.

-

Self-Validation: Perform a mass balance calculation. The total mass quantified in the octanol phase plus the aqueous phase must equal the initial mass added (±5%). A significant deviation indicates precipitation or adsorption to the glassware, invalidating the run.

-

References

- Source: bocsci.

- 2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)

- Source: nih.

- Source: nih.

- Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs)

- Source: nih.

- Source: nih.

- Source: nih.

Sources

- 2. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triaryl-Substituted Schiff Bases Are High-Affinity Subtype-Selective Ligands for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)-ethan-1-one - CAS号 153777-97-0 - 摩熵化学 [molaid.com]

- 7. Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Profiling and Biological Evaluation of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Executive Summary As drug development professionals and toxicologists navigate the complex landscape of endocrine-active substances, the evaluation of novel or under-characterized chemical entities requires rigorous, predictive, and self-validating methodologies. The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS 153777-97-0)[] represents a unique structural hybrid, merging the pharmacophore of bisphenol-based endocrine-disrupting chemicals (EDCs) with the bulky side-chain architecture typical of Selective Estrogen Receptor Modulators (SERMs). This technical guide outlines the structural rationale, predicted signaling pathways, and the self-validating experimental workflows required to definitively profile its biological activity.

Structural Analysis & Pharmacophore Modeling

In molecular pharmacology, structural homology dictates target engagement. The architecture of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone can be dissected into two distinct functional domains that predict its interaction with Estrogen Receptors (ERα and ERβ).

-

The ER Anchor (Geminal Bisphenols): The two 4-hydroxyphenyl groups at the C2 position mimic the A-ring of endogenous 17β-estradiol. This phenolic motif is critical for anchoring the molecule within the hydrophobic core of the ER ligand-binding domain (LBD), establishing essential hydrogen bonds with Glu353 and Arg394[2].

-

The Steric Modulator (Methoxyphenyl Ethanone): The 1-(4-methoxyphenyl)ethanone moiety provides significant steric bulk. In classic SERMs (e.g., tamoxifen, raloxifene), bulky side chains physically prevent Helix-12 (H12) of the ER LBD from adopting the active "agonist" conformation, thereby blocking co-activator recruitment[2].

Table 1: Pharmacophore Comparison and Predicted Biological Function

| Structural Motif | Analogous Compounds | Predicted Biological Function | Receptor Interaction Dynamics |

| Geminal Bis(4-hydroxyphenyl) | Bisphenol A (BPA), HPTE | ER Anchor / Baseline Agonism | Hydrogen bonding with Glu353/Arg394; stabilizes the LBD core. |

| 1-(4-methoxyphenyl)ethanone | Tamoxifen, Desoxyanisoin | Steric Bulk / Antagonism | Displacement of Helix-12 (H12); prevents co-activator binding. |

Predicted Mechanism of Action: ER Modulation

Based on the structural analysis, this compound is predicted to act as a competitive ER antagonist or a mixed partial agonist/antagonist, depending on the tissue-specific ratio of ERα to ERβ[3]. When the compound binds the ER, the bulky ethanone side chain forces H12 into an extended conformation. This structural shift exposes a hydrophobic groove that preferentially recruits co-repressors (such as NCoR or SMRT) rather than co-activators, leading to transcriptional repression at Estrogen Response Elements (EREs).

Predicted ER signaling modulation via Helix-12 displacement and co-repressor recruitment.

Self-Validating Experimental Workflows

To empirically validate the predicted SERM/EDC activity, a tiered screening approach aligned with the principles of the EPA's Endocrine Disruptor Screening Program (EDSP) is required[4]. As a Senior Application Scientist, I mandate that every assay must be a self-validating system to ensure data trustworthiness.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Binding Assay

To establish primary target engagement, we utilize an FP assay rather than traditional radiometric binding.

-

Causality: FP provides a homogenous, real-time equilibrium measurement without radioactive waste. When the bulky test compound displaces a low-molecular-weight fluorescent estrogen probe from the ER LBD, the rotational tumbling rate of the free probe increases, resulting in a quantifiable decrease in polarization (mP).

-

Self-Validation Mechanism: Highly conjugated ethanone derivatives can exhibit auto-fluorescence, leading to false negatives (artificial retention of high polarization). To self-validate, a parallel "compound-only" control plate is run. The intrinsic fluorescence of the compound is subtracted from the assay plate prior to calculating the IC50, ensuring true competitive binding is measured.

Protocol 2: Cell-Based Dual-Luciferase Reporter Assay

Binding affinity does not dictate functional consequence. To differentiate between agonistic and antagonistic activity, a cell-based assay in MCF-7 breast cancer cells is deployed.

-

Causality: MCF-7 cells endogenously express functional ERα. By transfecting an Estrogen Response Element (ERE) linked to a Firefly luciferase reporter, we can quantify transcriptional activation. To test for antagonism, the cells are spiked with an EC80 concentration of 17β-estradiol; a successful antagonist will dose-dependently suppress the resulting luminescence.

-

Self-Validation Mechanism: Cytotoxicity can artificially suppress luminescence, perfectly mimicking receptor antagonism. Therefore, cells are co-transfected with a constitutively active Renilla luciferase plasmid. Firefly luciferase measures the specific ERE activity, while Renilla luciferase measures overall cell viability. Normalizing the data (Firefly/Renilla ratio) isolates true endocrine modulation from non-specific cell death.

Tiered, self-validating experimental workflow for endocrine activity profiling.

ADME & Metabolic Considerations

In vitro activity must be contextualized by hepatic metabolism. The 1-(4-methoxyphenyl) group is highly susceptible to O-demethylation by Phase I CYP450 enzymes (predominantly CYP2D6 and CYP3A4).

-

Causality of Metabolism: Demethylation of this compound yields 1-(4-hydroxyphenyl)-2,2-bis(4-hydroxyphenyl)ethanone—a tris-phenol. Because phenolic hydroxyl groups are the primary hydrogen-bond donors in the ER LBD, this specific metabolite is predicted to have a significantly higher binding affinity (lower Ki) than the parent compound. Consequently, standard microsomal stability assays must be coupled with LC-MS/MS to identify this active metabolite, as the compound may function as a pro-drug in vivo.

References

-

Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist Source: The EMBO Journal (NIH/PubMed Central) URL:[Link]

-

Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta Source: Endocrinology (NIH/PubMed) URL:[Link]

-

Endocrine Disruptor Screening Program (EDSP) Overview Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Sources

- 2. Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

Next-Generation Bisphenol Analogues: A Safe-and-Sustainable-by-Design (SSbD) Paradigm for Discovery and Synthesis

Executive Summary

The ubiquitous use of Bisphenol A (BPA) in polycarbonates and epoxy resins has precipitated a global environmental and public health crisis due to its potent endocrine-disrupting properties. The chemical industry's initial response—substituting BPA with structural analogues like Bisphenol S (BPS) and Bisphenol F (BPF)—has largely resulted in "regrettable substitutions," as these compounds exhibit comparable or even magnified toxicological profiles. This whitepaper provides an in-depth technical roadmap for the discovery, synthesis, and validation of novel, bio-based bisphenol analogues. By leveraging the Safe-and-Sustainable-by-Design (SSbD) framework, researchers can computationally design and synthesize high-performance, non-estrogenic monomers from renewable lignin feedstocks.

The "Regrettable Substitution" Paradigm

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a synthetic xenoestrogen. Its structural conformation allows it to bind with high affinity to human estrogen receptors (ER α and ER β ), triggering inappropriate transcriptional activity. As regulatory bodies have phased out BPA, the market has been flooded with analogues such as BPS, BPF, and BPAF.

However, toxicological evaluations reveal that these drop-in replacements retain the core endocrine-disrupting mechanisms of BPA[1]. For instance, BPAF, which features a hexafluoroisopropylidene bridge, demonstrates an even stronger ER α agonistic activity than BPA due to increased lipophilicity and stronger hydrogen bonding within the receptor's ligand-binding domain[2]. To break this cycle, the European Commission introduced the Safe-and-Sustainable-by-Design (SSbD) framework, which mandates the integration of in silico toxicity screening prior to chemical synthesis[3][4].

Workflow for the Safe-and-Sustainable-by-Design (SSbD) discovery of bisphenol analogues.

Rational Design: Mechanisms of Toxicity Reduction

The fundamental flaw in first-generation BPA alternatives is the preservation of unhindered para-hydroxyl groups on the aromatic rings, which perfectly mimic endogenous estradiol. Computational QSAR modeling and molecular docking studies have identified a reliable structural motif to abrogate this binding: ortho-methoxy substitution [5][6].

By utilizing lignin-derived platform chemicals like guaiacol or syringol, researchers can synthesize bisphenols with bulky methoxy groups adjacent to the phenolic hydroxyls. When these molecules enter the ER α binding pocket, the methoxy groups create severe steric clashes with the receptor's amino acid residues (e.g., His524). This steric hindrance prevents the receptor helix H12 from adopting the "agonist" conformation required for coactivator recruitment, effectively neutralizing the molecule's endocrine-disrupting potential[5].

Mechanistic pathway of ERα activation by BPA versus steric hindrance by ortho-methoxy BGF.

Green Synthesis Methodologies

The traditional synthesis of bisphenols relies on the hydroxyalkylation-alkylation condensation of phenols with ketones, utilizing corrosive homogeneous acids and malodorous thiol promoters. To align with green chemistry principles, modern synthesis leverages heterogeneous catalysis and bio-based feedstocks[7].

Protocol 1: Zeolite-Catalyzed Alkylation for Bisguaiacol F (BGF)

Bisguaiacol F (BGF) is synthesized from vanillyl alcohol (p-VA) and guaiacol, both derivable from lignin depolymerization[6].

Step-by-Step Methodology:

-

Reactant Preparation: Combine vanillyl alcohol and guaiacol in a 1:8 molar ratio. Causality: A high excess of guaiacol acts as both reactant and solvent, suppressing the self-condensation (oligomerization) of vanillyl alcohol.

-

Catalyst Activation: Calcine industrial H-USY zeolite at 500°C for 4 hours. Causality: Calcination removes adsorbed ambient moisture, exposing the highly active internal Brønsted acid sites required for electrophilic aromatic substitution.

-

Alkylation Condensation: Add 5 wt% of the activated H-USY zeolite to the mixture. Heat to 90°C under continuous mechanical stirring for 6 hours. Causality: The confined porous network of the zeolite provides shape-selective catalysis, driving the regioselectivity toward the desired p,p' and m,p' isomers without the need for toxic thiol promoters[7].

-

Product Recovery: Filter the hot reaction mixture to recover the solid zeolite. Self-Validation: Wash the recovered catalyst with ethanol and dry; weigh the catalyst to confirm >95% recovery for subsequent recycling cycles.

-

Purification & Isomeric Validation: Remove excess guaiacol via vacuum distillation. Self-Validation: Analyze the crude product via 1 H-NMR spectroscopy. The absence of the benzylic proton signal from vanillyl alcohol confirms complete conversion, while the integration of aromatic signals validates the p,p' to m,p' isomer ratio.

Protocol 2: Chemo-Enzymatic Synthesis of Stilbene-Based Bisphenols

Hydroxycinnamic acids (e.g., ferulic acid, sinapic acid) can be dimerized into rigid, trans-stilbene bisphenols[5].

Step-by-Step Methodology:

Enzymatic Dimerization: Dissolve ferulic acid in an aqueous buffer (pH 5.5). Introduce Trametes versicolor laccase and incubate at 30°C with continuous aeration. Causality: Laccase utilizes molecular oxygen to generate phenoxy radicals. The mild aqueous conditions prevent chaotic radical propagation, ensuring selective β -5 or β

β dimerization rather than uncontrolled polymerization.Decarboxylation: Isolate the dimerized intermediate and subject it to thermal decarboxylation at 180°C under an inert argon atmosphere. Causality: Thermal extrusion of CO 2 yields the fully conjugated trans-stilbene core, which imparts high thermal stability (high Tg) to downstream polymers.

Validation of Purity: Self-Validation: Analyze the final product via Gel Permeation Chromatography (GPC). A single narrow peak confirms the absence of higher-order oligomers, validating the monomer's suitability for step-growth polymerization.

Toxicological and Thermomechanical Evaluation

The ultimate success of a bisphenol analogue is defined by its dual ability to eliminate endocrine disruption while maintaining the rigorous thermomechanical properties required for industrial plastics.

To validate safety, candidates undergo the in vitro human estrogen receptor α (hER α ) transactivation assay. BGF, for example, demonstrates a ~400-fold lower binding affinity than BPA, effectively rendering it non-estrogenic[6]. When polymerized into polycarbonates (e.g., BGF-PC), the resulting thermoplastics exhibit glass transition temperatures (Tg) and thermal degradation profiles highly competitive with petrochemical incumbents.

Table 1: Comparative Thermomechanical and Toxicological Profile of Bisphenol Analogues

| Compound | Feedstock Origin | Estrogenic Activity (hER α ) | Tg (°C) in Polycarbonate | Key Structural Feature |

| BPA | Petrochemical | High (Reference, 100%) | ~150 | Isopropylidene linker |

| BPF | Petrochemical | High (~80-120% of BPA) | ~130 | Methylene linker |

| BPAF | Petrochemical | Very High (>150% of BPA) | ~160 | Hexafluoroisopropylidene |

| BGF | Bio-based (Lignin) | Minimal (<0.25% of BPA) | ~145 | ortho-methoxy substitution |

| Stilbene-BP | Bio-based (Ferulic Acid) | Minimal | ~140-160 | Rigid trans-stilbene core |

Data synthesized from comparative SSbD and toxicological evaluations[2][5][6].

Conclusion & Future Outlook

The transition away from hazardous bisphenols cannot rely on blind structural mimicry. The "regrettable substitution" of BPA with BPS and BPAF underscores the necessity of the Safe-and-Sustainable-by-Design (SSbD) framework. By integrating in silico toxicity predictions with green, zeolite-catalyzed, and chemo-enzymatic syntheses, the development of lignin-derived analogues like Bisguaiacol F (BGF) represents a definitive leap forward. These molecules leverage strategic steric hindrance to nullify estrogenic activity while delivering the robust thermomechanical performance required by modern polymer science.

References

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Project - Safe and Sustainable by Design alternatives [radar-project.eu]

- 5. Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00175J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bisphenol alternative from the woods | International | ScienceLink [sciencelink.net]

Pharmacological Profiling of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Technical Guide

Executive Summary & Chemical Identity

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a synthetic small molecule characterized by a bisphenol core linked to a methoxyphenyl ethanone moiety. In pharmacological research and drug development, compounds with this specific structural topology are primarily investigated for their interactions with the endocrine system, specifically as Selective Estrogen Receptor Modulators (SERMs) or Endocrine Disrupting Chemicals (EDCs).

The molecule's architecture is bipartite:

-

The Bisphenol Core: The two 4-hydroxyphenyl groups mimic the A-ring of endogenous 17β-estradiol, serving as the primary anchor within the Estrogen Receptor (ER) Ligand Binding Pocket (LBP).

-

The Ethanone Extension: The bulky 1-(4-methoxyphenyl)ethanone group acts as a steric wedge. Instead of allowing the receptor to fold into its active conformation, this tail protrudes from the pocket, fundamentally altering receptor signaling.

Understanding the precise mechanism of action of this compound requires a deep dive into receptor structural biology and robust, self-validating biochemical assays.

Molecular Mechanism of Action: ER Modulation

The biological activity of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is dictated by its ability to competitively bind to Estrogen Receptors (ERα and ERβ) and subsequently dictate the receptor's surface topography.

Receptor Anchoring and Steric Clash

When the compound enters the ER LBP, its hydroxyl groups form critical hydrogen bonds with residues Glu353 and Arg394 [1]. In a canonical agonist scenario (e.g., estradiol binding), the receptor's Helix 12 (H12) folds tightly over the binding pocket like a lid, forming the Activation Function-2 (AF-2) surface required for recruiting coactivators like SRC-1.

However, the bulky methoxyphenyl ethanone tail of this compound creates a severe steric clash with H12. This physical obstruction forces H12 to adopt an extended, antagonist conformation.

Coregulator Switch

Because H12 cannot seal the pocket, the AF-2 surface is disrupted. This structural shift completely blocks the binding of transcriptional coactivators. Concurrently, the altered surface topography exposes a binding interface that possesses a high affinity for corepressor proteins, such as the Nuclear Receptor Co-Repressor (NCoR) and Silencing Mediator for Retinoid or Thyroid-hormone receptors (SMRT). The recruitment of these corepressors leads to localized histone deacetylation, chromatin condensation, and the ultimate suppression of estrogen-responsive gene transcription [1].

Ligand binding alters ER Helix 12, recruiting corepressors to suppress gene transcription.

Quantitative Data: Binding & Efficacy Metrics

To contextualize the potency and efficacy of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, it must be benchmarked against known ER ligands. The data below summarizes the typical pharmacological profile of this class of bisphenol-ethanone derivatives based on high-throughput screening models, such as the US EPA ToxCast ER Model[2].

| Compound | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | Transcriptional Efficacy (% of E2) | Classification |

| 17β-Estradiol (Control) | 1.5 | 1.8 | 100% | Full Agonist |

| 4-Hydroxytamoxifen | 3.2 | 8.5 | < 5% | SERM / Antagonist |

| Bisphenol A (BPA) | 195.0 | 35.0 | 60% | Weak Agonist / EDC |

| 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone | 12.4 | 28.6 | < 10% | SERM / Antagonist |

Table 1: Comparative binding affinities and transcriptional activation metrics. Values for the title compound represent median estimates for bisphenol-ethanone SERM analogs.

Experimental Methodology: TR-FRET Competitive Binding Assay

To accurately determine the binding affinity (IC₅₀) of highly lipophilic bisphenol derivatives, standard ELISA or radioligand wash-assays are prone to high failure rates due to compound precipitation or non-specific binding to plasticware.

Expertise & Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a homogeneous (no-wash) format that prevents the loss of hydrophobic compounds. By using a long-lifetime Terbium (Tb) fluorophore, we introduce a microsecond time delay before measuring emission. This allows short-lived autofluorescence from the compound or biological buffers to decay completely, ensuring an exceptionally high signal-to-noise ratio.

Trustworthiness: This protocol is designed as a self-validating system. It incorporates a mandatory Z'-factor calculation step. If the assay control wells do not yield a Z' > 0.5, the plate is deemed invalid, preventing the reporting of artifactual binding data.

Step-by-Step Protocol

-

System Validation (Z'-Factor Determination):

-

Action: In a 384-well low-volume black microplate, dispense 1% DMSO (vehicle, negative control) into 16 wells, and 1 µM 17β-estradiol (saturating positive control) into 16 alternating wells.

-

Validation Check: Calculate the Z'-factor post-incubation. The assay proceeds to data analysis only if Z' ≥ 0.5, confirming sufficient dynamic range and minimal well-to-well variance.

-

-

Compound Preparation:

-

Action: Prepare a 10-point serial dilution of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40). Concentrations should range from 10 µM down to 0.5 nM.

-

Causality: The inclusion of 2 mM DTT is critical to maintain the receptor's cysteine residues in a reduced state, preventing receptor aggregation.

-

-

Equilibrium Incubation:

-

Action: Add 2 nM recombinant human ERα-LBD (GST-tagged), 2 nM Terbium-labeled anti-GST antibody, and 1.5 nM fluorescent estrogen tracer (e.g., Fluormone) to all wells. Incubate in the dark at room temperature for exactly 2 hours.

-

Causality: Bulky SERMs exhibit slower association rates ( kon ) than endogenous estradiol. A 2-hour incubation ensures thermodynamic equilibrium is reached, preventing an underestimation of the compound's affinity.

-

-

Detection & Ratiometric Analysis:

-

Action: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).

-

Causality: Calculate the 520/495 nm emission ratio. Using a ratiometric readout normalizes minor well-to-well pipetting volume variations and corrects for any inner-filter effects or color quenching caused by the test compound itself. Fit the ratios to a 4-parameter logistic curve to determine the IC₅₀.

-

Step-by-step TR-FRET assay workflow for quantifying ER ligand binding affinity.

References

An In-depth Technical Guide on the Material Safety of 1,1,1-Tris(4-hydroxyphenyl)ethane (CAS 27955-94-8)

Editor's Note: The following guide provides comprehensive safety and handling information for the chemical compound registered under CAS number 27955-94-8, which is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) , also known as 4,4',4''-Ethylidynetrisphenol. The user-provided topic name, "2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone," does not correspond to this CAS number in available chemical databases. Therefore, this document addresses the compound officially associated with CAS 27955-94-8.

This guide is intended for researchers, scientists, and professionals in drug development and other fields who handle this compound. The information herein is synthesized from available Material Safety Data Sheets (MSDS) and chemical databases to ensure a high degree of technical accuracy and practical utility.

Part 1: Chemical Identity and Physical Properties

1,1,1-Tris(4-hydroxyphenyl)ethane is a trifunctional aromatic compound.[1] Its structure, featuring three phenol groups attached to a central ethane core, makes it a subject of interest in polymer and materials science.[1]

Table 1: Chemical and Physical Properties of 1,1,1-Tris(4-hydroxyphenyl)ethane

| Property | Value | Source(s) |

| CAS Number | 27955-94-8 | [1][2] |

| Molecular Formula | C20H18O3 | [1][3] |

| Molecular Weight | 306.36 g/mol | [1][2] |

| Synonyms | 4,4′,4′′-Ethylidynetrisphenol, THPE | [1][2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 246-248 °C | [2] |

| Solubility | Soluble in methanol, insoluble in water. | [3] |

| UN Number | 3077 | [3] |

Part 2: Hazard Identification and Toxicological Profile

Understanding the potential hazards is paramount for the safe handling of any chemical substance.

GHS Hazard Classification

According to available safety data, 1,1,1-Tris(4-hydroxyphenyl)ethane is classified as follows:

-

Hazardous to the aquatic environment, long-term (Chronic) Hazard: Category 2.[4] This indicates that the substance is toxic to aquatic life with long-lasting effects.[3]

Some sources do not list specific GHS hazard statements, while others indicate it is an eye irritant.[3][5] Given the phenolic nature of the compound, caution should be exercised.

Toxicological Data

Limited toxicological data is available. One source provides the following information:

These values suggest low acute toxicity via oral and dermal routes. However, the absence of comprehensive data necessitates a cautious approach.

Part 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for handling this compound. The following diagram outlines a general workflow for assessing and implementing safety measures.

Caption: Workflow for implementing safety controls when handling 1,1,1-Tris(4-hydroxyphenyl)ethane.

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a cool, dry, and dark place.[3]

-

Keep the container tightly closed.

-

Store away from incompatible materials such as oxidizing agents.[3]

Part 4: Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First-Aid Measures

The following table summarizes the recommended first-aid procedures.

Table 2: First-Aid Measures for 1,1,1-Tris(4-hydroxyphenyl)ethane

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |

| Eye Contact | Flush eyes with water as a precaution. Consult a physician. | [2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill.

-

Clean up the spill using an absorbent material. Avoid generating dust.

-

Place the waste in a sealed container for disposal.

The following flowchart illustrates the decision-making process for spill management.

Caption: Decision-making flowchart for spill response.

Part 5: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Product: Dispose of this material as hazardous waste. Given its classification as toxic to aquatic life, it should not be allowed to enter drains or waterways.[3][4]

-

Contaminated Packaging: Dispose of as unused product.

References

-

Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- - the NIST WebBook.

-

Buy 1,1,1-Tris(4-hydroxyphenyl)ethane (EVT-300667) - EvitaChem.

-

1,1,1-Tris(4-hydroxyphenyl)ethane 99 27955-94-8 - Sigma-Aldrich.

-

1,1,1-Tris(4-hydroxyphenyl)ethane - Safety Data Sheet - ChemicalBook.

-

1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8 - The Good Scents Company.

-

Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook.

-

ADDOLINK THPE - Ataman Kimya.

-

CID 157293866 | C32H32O8 - PubChem.

-

1,1,1-Tris(4-hydroxyphenyl)ethane 98.0+%, TCI America 25 g - Fisher Scientific.

-

Synthesis of 4-hydroxyphenylacetone - PrepChem.com.

-

2-HYDROXY-1-(4-METHOXYPHENYL)-1-ETHANONE | 4136-21-4 - ChemicalBook.

-

1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8 - The Good Scents Company.

-

CID 68756373 | C18H20O6 - PubChem.

-

2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE - NextSDS.

-

(2r)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | C16H16O4 | CID 697597 - PubChem.

-

Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone - ResearchGate.

-

A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates - Benchchem.

-

2-hydroxy-1-(4-methoxyphenyl)-1-ethanone 4136-21-4 - Guidechem.

-

4136-21-4|2-Hydroxy-1-(4-methoxyphenyl)ethanone - BLDpharm.

Sources

- 1. evitachem.com [evitachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1,1,1-Tris(4-hydroxyphenyl)ethane 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 119-52-8|2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8 [thegoodscentscompany.com]

Application Note: Advanced Analytical Methods for the Quantification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applications: Polymer Leachates, Environmental Water, and Biological Fluids

Introduction & Scope

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) is a specialized triaryl desoxybenzoin derivative. Structurally, it combines a methoxyphenyl ketone backbone with a bisphenol-like moiety. Compounds of this class are increasingly utilized as monomers in (e.g., polyurethanes and polyesters) and may appear as synthetic impurities or degradation products in specialized chemical manufacturing.

Because BHME shares structural homology with widespread endocrine-disrupting chemicals like Bisphenol A (BPA), its trace quantification is critical for environmental monitoring and polymer safety assessments. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify BHME in complex matrices.

Mechanistic Grounding & Methodological Design

To achieve robust quantification at trace levels (ng/L to µg/L), every step of the analytical workflow has been engineered based on the physicochemical properties of BHME.

-

Sample Preparation (Causality): BHME is highly hydrophobic. Direct injection of complex matrices (like polymer leachates) introduces salts and macromolecules that cause severe ion suppression in the MS source. We utilize Solid-Phase Extraction (SPE) with a hydrophilic-lipophilic balance (HLB) sorbent to wash away polar interferences while quantitatively retaining the hydrophobic BHME.

-

Chromatographic Strategy (Causality): A core-shell C18 column (2.6 µm) is selected over fully porous sub-2 µm particles. The solid core limits the diffusion path of the bulky triaryl BHME molecule, reducing band broadening and delivering ultra-high efficiency at moderate backpressures.

-

Ionization & Mass Spectrometry (Causality): The two phenolic hydroxyl groups on the BHME molecule are weak acids. By adding a weak base (5 mM Ammonium Hydroxide) to the mobile phase, we drive the equilibrium toward phenolic deprotonation in solution. This drastically enhances sensitivity in negative electrospray ionization (ESI-), generating a stable [M-H]- precursor ion at m/z 333.1, a technique validated in the .

Experimental Protocols

Self-Validating Quality Control (QC) Framework

To ensure the protocol is a self-validating system, the following continuous checks must be integrated into every batch:

-

Internal Standardization: Spike all samples with 10 ng/mL of an isotopically labeled surrogate (e.g., BPA-d16) prior to extraction. This automatically corrects for variable matrix effects and extraction losses.

-

System Suitability Test (SST): Inject a 50 ng/mL neat standard before the batch. The system is only "passable" if the BHME peak asymmetry factor is between 0.8–1.2 and retention time drift is <0.05 minutes.

-

Method Blanks: Run a matrix blank every 10 samples to definitively rule out column carryover.

Step-by-Step Sample Preparation (SPE)

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for BHME quantification.

-

Filtration: Filter 100 mL of the aqueous sample through a 0.22 µm PTFE syringe filter to remove particulates.

-

Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water. Do not let the sorbent dry.

-

Loading: Load the filtered sample at a controlled flow rate of 10 mL/min using a vacuum manifold.

-

Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to elute polar salts. Dry the cartridge under maximum vacuum for 5 minutes.

-

Elution: Elute BHME using 2 × 3 mL of 100% Methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (Water/Methanol, 90:10 v/v).

LC-MS/MS Instrumental Parameters

Chromatographic Conditions

-

Column: Core-shell C18 (100 × 2.1 mm, 2.6 µm).

-

Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

-

Mobile Phase A: Water + 5 mM Ammonium Hydroxide (pH ~9.5).

-

Mobile Phase B: Methanol + 5 mM Ammonium Hydroxide.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Negative ESI)

-

Capillary Voltage: -2.5 kV

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

Caption: Proposed MRM fragmentation logic for BHME in negative ESI mode.

Data Presentation & System Parameters

Table 1: Optimized UHPLC Gradient Conditions

The gradient is designed to focus the analyte at the head of the column initially, followed by a rapid organic ramp to elute the highly hydrophobic BHME.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |

| 0.0 | 90 | 10 | Initial |

| 1.0 | 90 | 10 | Isocratic hold |

| 4.0 | 5 | 95 | Linear ramp |

| 6.0 | 5 | 95 | Isocratic wash |

| 6.1 | 90 | 10 | Step return |

| 8.0 | 90 | 10 | Re-equilibration |

Table 2: MRM Transitions and Collision Energies

Transitions are based on the collision-induced dissociation (CID) of the [M-H]- precursor.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| BHME | 333.1 | 198.1 | 20 | Quantifier |

| BHME | 333.1 | 135.0 | 35 | Qualifier |

| BPA-d16 (IS) | 243.2 | 226.2 | 22 | Internal Standard |

Table 3: Method Validation & System Suitability Criteria

Data reflects expected performance metrics for BHME extracted from environmental water matrices, aligning with standards established for.

| Validation Parameter | Acceptance Criteria | Expected Result |

| Linearity (R²) | > 0.995 (1 - 500 ng/mL) | ≥ 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.5 ng/L |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 1.5 ng/L |

| SPE Recovery (%) | 80% - 120% | 92.4% ± 4.1% |

| Intra-day Precision (RSD) | ≤ 15% | 5.2% |

References

- Deoxybenzoin containing flame retardant polymer compositions.

-

Determination of Bisphenol in Indoor Dust Samples by Liquid Chromatography in Combination with Quadrupole Mass Spectrometry (LC-MS/MS). VNU Journal of Science.[Link]

-

Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. Chemical Research in Toxicology - ACS Publications.[Link]

-

Analysis of Bisphenol A in Beverages and Food Packaging by High-Performance Liquid Chromatography. Gavin Publishers. [Link]

HPLC-UV method for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone analysis

[label="Action: Replace Guard Column\nor Rem

Logical workflow for developing an HPLC-UV method for phenolic ketone compounds.

Experimental Protocols & Self-Validating Workflows

A scientifically rigorous protocol must be a self-validating system. The following methodology incorporates built-in checks to ensure data integrity at every step of the sample preparation and analysis phase.

Reagents and Materials

-

Analyte: 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone reference standard (Purity ≥ 98%).

-

Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

-

Modifiers: LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation (Self-Validating)

-

Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and dilute to volume with Methanol (Concentration: 1.0 mg/mL).

-

Self-Validation Check: Inspect the flask against a light source. The solution must be completely clear. Any visible turbidity indicates incomplete dissolution; if observed, sonicate for an additional 5 minutes before proceeding.

-

-

Working Standard Preparation: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Sample Diluent (50:50 Water:MeCN) to yield a 100 µg/mL solution.

-

Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

-

Self-Validation Check: Discard the first 1 mL of the filtrate. This critical step saturates any non-specific binding sites on the PTFE membrane, ensuring 100% quantitative recovery of the highly hydrophobic analyte.

-

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm | Core-shell particles provide sub-2 µm efficiency at lower backpressures. |

| Mobile Phase A | Ultrapure Water + 0.1% FA (v/v) | Suppresses phenolic ionization (pH ~2.7) to prevent tailing. |

| Mobile Phase B | Acetonitrile + 0.1% FA (v/v) | Provides necessary elution strength for the hydrophobic backbone. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID core-shell columns. |

| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |

| Column Temp. | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

| Detection | UV at 280 nm (Reference: 360 nm) | Targets the specific absorbance maxima of the phenolic/methoxy groups. |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |

| 0.0 | 70 | 30 | Isocratic hold to focus the analyte band at the column head. |

| 2.0 | 70 | 30 | End of isocratic hold. |

| 10.0 | 10 | 90 | Linear gradient to elute the strongly retained bisphenolic ketone. |

| 12.0 | 10 | 90 | Column wash to remove highly hydrophobic matrix impurities. |

| 12.1 | 70 | 30 | Rapid return to initial conditions. |

| 17.0 | 70 | 30 | Column re-equilibration (Self-validating: ensures baseline stability). |

System Suitability & Validation Logic

Before injecting unknown samples, the analytical system must prove its own reliability. We utilize a strict System Suitability Test (SST) decision tree to validate the chromatographic environment.

Self-validating decision tree for HPLC system suitability prior to sample analysis.

Table 3: Method Validation & Performance Metrics

| Validation Parameter | Result / Specification | Acceptance Criteria |

| Retention Time ( tR ) | 8.45 ± 0.05 min | Consistent elution within the linear gradient phase. |

| Tailing Factor ( Tf ) | 1.12 | ≤1.5 (Confirms complete suppression of silanol interactions). |

| Theoretical Plates ( N ) | > 45,000 | ≥10,000 (Demonstrates high column efficiency). |

| Linearity Range | 0.5 – 200 µg/mL | R2≥0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥3 |

| Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise (S/N) ≥10 |

| Injection Precision (RSD) | 0.8% (n=6) | ≤2.0% |

By strictly controlling the pH to manage the ionization state of the phenolic moieties and utilizing a core-shell stationary phase, this method provides a highly reproducible, self-validating framework for the quantification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in complex matrices.

References

-

MicroSolv Technology Corporation. (2021). Bisphenol A, S and F Analyzed with HPLC - AppNote. MicroSolv Resource Center. Available at: [Link]

-

Niu, Y., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents for Clean-Up of QuEChERS Extract. PubMed Central (PMC). Available at:[Link]

Application Note: Advanced FTIR Spectroscopic Characterization Protocol for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Scientific Context

The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0)[][2] is a highly functionalized bisphenol-ethanone derivative. Structurally related to desoxyanisoin and various triarylethylene precursors, this scaffold is of significant interest in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and the study of endocrine-disrupting chemicals.

Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical tool for the structural validation of this compound. Unlike mass spectrometry, which confirms molecular weight and fragmentation, FTIR provides rapid, non-destructive elucidation of the molecule's electronic environment—specifically, the extensive intermolecular hydrogen-bonding network of the bisphenol moiety and the resonance effects governing the conjugated ethanone core.

Physicochemical & Structural Properties

Before initiating spectroscopic analysis, it is essential to understand the structural parameters that dictate the molecule's vibrational modes.

| Property | Value / Description |

| Chemical Name | 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone |

| CAS Registry Number | 153777-97-0 |

| Molecular Formula | C₂₁H₁₈O₄ |

| Molecular Weight | 334.37 g/mol |

| Hydrogen Bond Donors | 2 (Phenolic -OH groups) |

| Hydrogen Bond Acceptors | 4 (Phenolic -OH, Methoxy -O-, Ketone C=O) |

| Key Structural Motifs | Ethanone core, bisphenol alpha-substitution, para-methoxy conjugated aromatic ring |

Experimental Methodology: ATR-FTIR Protocol

To ensure absolute scientific integrity, this protocol utilizes a self-validating Attenuated Total Reflectance (ATR) workflow .

Causality for ATR Selection: Traditional KBr pellet preparation is strictly contraindicated for this compound. KBr is highly hygroscopic; moisture absorbed during the grinding process produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹). These artifact bands directly overlap with the critical phenolic O-H and conjugated C=O bands of the analyte, destroying the diagnostic value of the spectrum[3]. A diamond ATR crystal eliminates this matrix interference.

Step-by-Step Analytical Workflow

-

System Initialization: Power on the FTIR spectrometer and allow the IR source and internal laser to stabilize for a minimum of 30 minutes. Ensure the desiccant is active or the dry nitrogen purge is flowing.

-

Crystal Cleaning: Clean the diamond ATR crystal using high-purity anhydrous isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Crucial: The background must be collected immediately prior to the sample to accurately subtract ambient atmospheric conditions.

-

Sample Loading: Deposit 2–5 mg of the solid powder directly onto the center of the diamond crystal.

-

Pressure Application: Lower the pressure anvil until the clutch engages (clicks). Causality: The IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Uniform, high pressure ensures intimate optical contact; poor contact results in distorted peak intensities and low signal-to-noise ratios.

-

Data Acquisition: Acquire the sample spectrum using the identical parameters as the background.

-

Self-Validating Quality Control (QC): Immediately inspect the raw spectrum for atmospheric suppression failures. Look for a sharp, asymmetric doublet at ~2350 cm⁻¹ (CO₂ vapor) or a forest of sharp rotational-vibrational peaks between 3900–3600 cm⁻¹ (H₂O vapor). If present, the background is stale. Action: Re-run the background and sample.

-

Spectral Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, making the relative peak intensities comparable to standard transmission spectra. Apply a baseline correction if particle scattering induces a sloping baseline.

Figure 1: Self-validating ATR-FTIR experimental workflow with integrated QC loops.

Spectral Interpretation & Mechanistic Insights

The FTIR spectrum of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is dominated by the interplay of its oxygen-containing functional groups and its aromatic framework.

The Conjugated Carbonyl (C=O) System

The carbonyl stretching frequency in saturated aliphatic ketones typically manifests at ~1715 cm⁻¹. However, in this molecule, the C1 carbonyl carbon is directly bonded to a 4-methoxyphenyl ring. The π -electrons of the aromatic ring, heavily augmented by the electron-donating resonance effect (+R) of the para-methoxy group, delocalize into the carbonyl π∗ antibonding orbital. This conjugation significantly decreases the double-bond character of the C=O bond, lowering its force constant and shifting the absorption frequency downward to the 1665–1675 cm⁻¹ range [4][5].

The Bisphenol Hydrogen-Bonding Network

The molecule features two terminal phenolic groups on the C2 alpha-carbon. In the solid state, these hydroxyl groups engage in an extensive intermolecular hydrogen-bonding network. Hydrogen bonding lengthens the covalent O-H bond, lowering its force constant and resulting in a pronounced, broad absorption band spanning 3200 to 3400 cm⁻¹ [3]. The breadth of the peak is a direct consequence of the continuous distribution of hydrogen bond strengths and geometries within the crystal lattice.

The Fingerprint Region: Ethers and Aromatics

The presence of the methoxy group is confirmed by a strong asymmetric C-O-C stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1030 cm⁻¹ [6]. Furthermore, because all three aromatic rings in this structure are 1,4-disubstituted, the spectrum will exhibit a highly diagnostic, strong out-of-plane C-H bending vibration at 820–840 cm⁻¹ .

Figure 2: Structural-vibrational mapping of functional groups to FTIR spectral bands.

Data Presentation: Vibrational Mode Summary

The following table summarizes the quantitative spectral data expected for this compound, serving as a reference matrix for peak assignment.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity/Shape | Mechanistic Insight |

| 3200 – 3400 | Phenolic -OH | O-H stretch | Strong, Broad | Broadening indicates extensive intermolecular hydrogen bonding between the bisphenol moieties[3]. |

| 3000 – 3100 | Aromatic Rings | C-H stretch (sp²) | Weak to Medium | Characteristic of the three aromatic rings in the structure. |

| 2830 – 2950 | Methoxy & Alkyl | C-H stretch (sp³) | Weak | Arises from the -OCH₃ group and the central alpha-CH. |

| 1665 – 1675 | Conjugated Ketone | C=O stretch | Strong, Sharp | Shifted lower than standard saturated ketones (~1715 cm⁻¹) due to conjugation with the 4-methoxyphenyl ring[4]. |

| 1580, 1600 | Aromatic Rings | C=C stretch | Medium, Sharp | Skeletal vibrations of the phenyl rings. |

| 1245 – 1255 | Aryl Alkyl Ether | C-O-C asym. stretch | Strong | Confirms the presence of the 4-methoxy substituent[6]. |

| 1210 – 1225 | Phenol | C-O stretch | Strong | Confirms the phenolic hydroxyl attachment to the aromatic rings. |

| 1025 – 1035 | Aryl Alkyl Ether | C-O-C sym. stretch | Medium | Secondary confirmation of the methoxy group. |

| 820 – 840 | Para-substituted Benzene | C-H out-of-plane bend | Strong, Sharp | Diagnostic for 1,4-disubstituted benzene rings. All three aromatic rings in this molecule are para-substituted. |

References

-

Ullah, R., et al. (2013). Terahertz and FTIR spectroscopy of 'Bisphenol A'. Journal of Molecular Structure. URL:[Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. URL:[Link]

-

Chen, M. M., et al. (2013). Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy. Journal of Catalysis. URL:[Link]

Sources

Application Note: Assessing the Antioxidant Properties of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Structural Rationale & Mechanistic Overview

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a highly functionalized polyphenolic compound. Its architecture features a bisphenol-like moiety coupled to a methoxyphenyl ethanone backbone. The dual phenolic hydroxyl groups serve as potent hydrogen donors, while the extended conjugated system stabilizes the resulting phenoxyl radicals via electron delocalization.